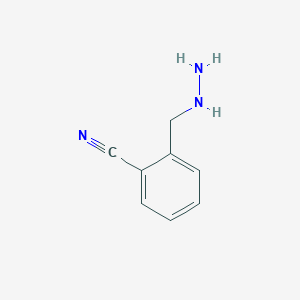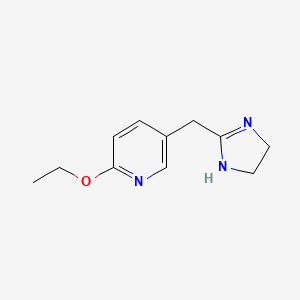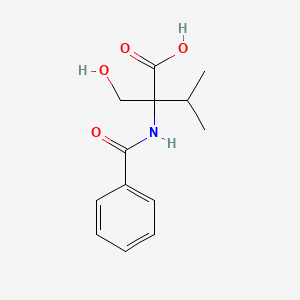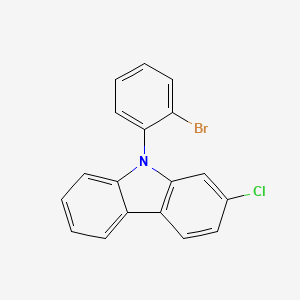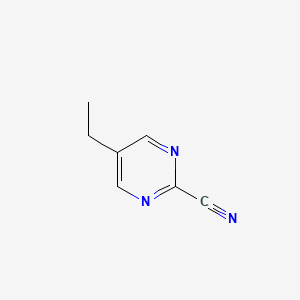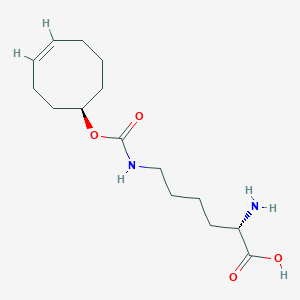![molecular formula C24H20NNaO8S B12820609 Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-O-Sulfo-L-Tyrosine sodium salt is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a sulfonate group attached to the tyrosine molecule. It is commonly used in proteomics studies and solid-phase peptide synthesis techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-Sulfo-L-Tyrosine sodium salt typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the sulfonation of the phenolic hydroxyl group. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base such as pyridine. The sulfonation can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for Fmoc-O-Sulfo-L-Tyrosine sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-O-Sulfo-L-Tyrosine sodium salt undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Sulfonation: Sulfur trioxide-pyridine complex or chlorosulfonic acid.
Major Products Formed
Deprotection: Free amino group of tyrosine.
Coupling: Peptide chains with incorporated Fmoc-O-Sulfo-L-Tyrosine.
Aplicaciones Científicas De Investigación
Fmoc-O-Sulfo-L-Tyrosine sodium salt is widely used in scientific research, particularly in:
Proteomics: As a building block for the synthesis of sulfotyrosine-containing peptides, which are important for studying protein phosphorylation.
Peptide Synthesis: Used in solid-phase peptide synthesis to introduce sulfotyrosine residues into peptides.
Biological Studies: Investigating the role of sulfotyrosine in cellular signaling and protein interactions.
Mecanismo De Acción
The mechanism of action of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its incorporation into peptides and proteins, where the sulfonate group can mimic the phosphorylated tyrosine. This modification can affect protein function, interactions, and signaling pathways. The Fmoc group serves as a protective group during synthesis, which is later removed to reveal the active amino acid .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyrosine: Lacks the sulfonate group, used for general peptide synthesis.
Fmoc-Phospho-L-Tyrosine: Contains a phosphate group instead of a sulfonate group, used to study phosphorylation.
Fmoc-Sulfo-L-Serine: Similar sulfonate modification but on serine instead of tyrosine.
Uniqueness
Fmoc-O-Sulfo-L-Tyrosine sodium salt is unique due to its sulfonate group, which provides distinct chemical properties and biological functions compared to its non-sulfonated and phosphorylated counterparts. This makes it particularly valuable for studying sulfation in proteins and peptides .
Propiedades
Fórmula molecular |
C24H20NNaO8S |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate |
InChI |
InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1 |
Clave InChI |
WSZCHQPWBPMXJT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)

![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)
